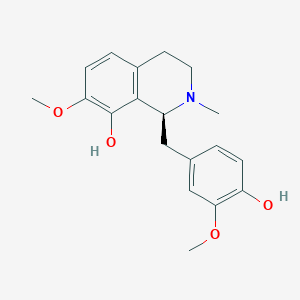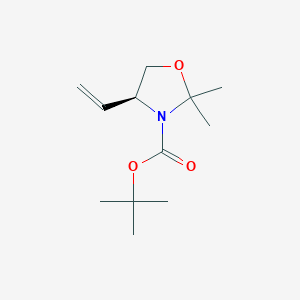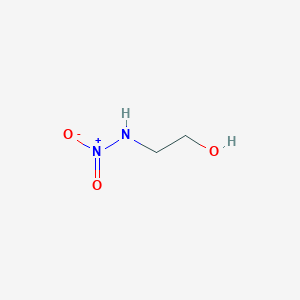
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline is a synthetic compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives in Antimalarial Therapy
Antimalarial Applications
Chloroquine and its derivatives, including hydroxychloroquine, are 4-aminoquinoline compounds initially used for antimalarial therapy. Their effectiveness against malaria, despite the emergence of chloroquine-resistant Plasmodium falciparum strains, has led to repurposing efforts for various diseases, leveraging their biochemical properties for potential therapeutic applications in infectious and noninfectious diseases (Njaria et al., 2015).
Immunomodulatory Effects
Autoimmune Disorders Treatment
The immunosuppressive activity of chloroquine and hydroxychloroquine plays a crucial role in reducing T-cell and B-cell hyperactivity, which is beneficial for managing autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis (Taherian et al., 2013).
Role in COVID-19 Treatment
COVID-19 Therapeutic Potential
Early research into COVID-19 treatment highlighted the in vitro effectiveness of chloroquine and hydroxychloroquine in inhibiting the duplication of the SARS-CoV-2 virus. These findings led to clinical studies exploring their role in managing COVID-19, although their overall efficacy and safety in this context have been widely debated and require further research (Dermawan et al., 2020).
Analytical and Environmental Applications
Antioxidant Activity Measurement
Quinoline derivatives have been explored in the context of determining antioxidant activity, indicating their utility beyond pharmacology into fields like food engineering and environmental sciences. Analytical methods involving quinolines can assess antioxidant capacities in various samples, demonstrating their broader scientific applications (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
4-chloro-2-(chloromethyl)-6-fluoroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2/c10-4-8-13-7-2-1-5(12)3-6(7)9(11)14-8/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLNVUDMKOGLGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)
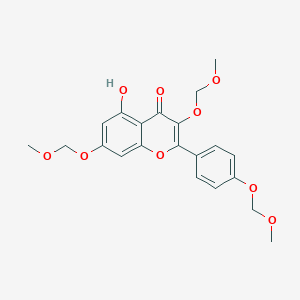
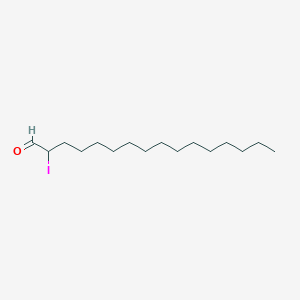

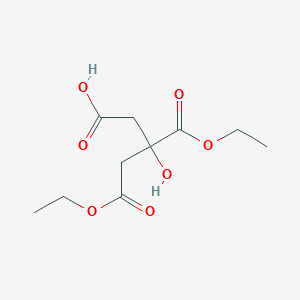


![[4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl-](/img/structure/B140274.png)
